REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]([F:21])([F:20])[C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17](=[O:19])[CH3:18])[CH:12]=[CH:13][CH:14]=1>C1COCC1>[F:7][C:8]([F:20])([F:21])[C:9]1[CH:10]=[C:11]([CH2:15][CH2:16][CH:17]([OH:19])[CH3:18])[CH:12]=[CH:13][CH:14]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
590 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)C=CC(C)=O)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was then quenched at 0° C. with a sat. aq. Na2SO4 sol.
|
Type
|
FILTRATION
|
Details
|
the reaction solution was filtered over kieselguhr
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with EA (3×60 ml)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)CCC(C)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.2 mmol | |
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |